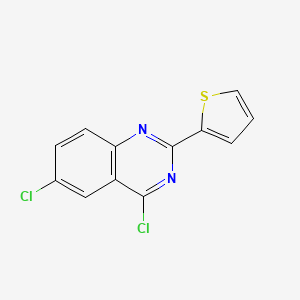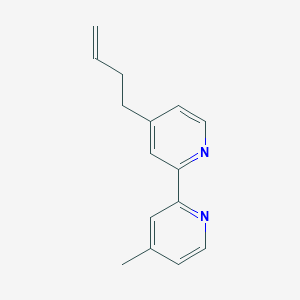![molecular formula C16H8F6N4 B14254161 3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine CAS No. 250645-59-1](/img/structure/B14254161.png)
3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine is a chemical compound known for its unique structure and properties. It features two trifluoromethylphenyl groups attached to a tetrazine ring, making it a valuable compound in various scientific fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it an important compound in organic synthesis and material science.
Preparation Methods
The synthesis of 3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylhydrazine.
Formation of Tetrazine Ring: The hydrazine derivative undergoes cyclization with appropriate reagents to form the tetrazine ring.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The trifluoromethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to specific targets, leading to increased reactivity and stability . The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine can be compared with other similar compounds, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also features trifluoromethyl groups and is used as a catalyst in organic synthesis.
3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts.
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine: This compound is used in the synthesis of chiral phosphine-aminophosphine ligands for asymmetric hydrogenation.
The uniqueness of this compound lies in its tetrazine ring structure, which imparts distinct reactivity and stability compared to other trifluoromethyl-containing compounds.
Properties
CAS No. |
250645-59-1 |
|---|---|
Molecular Formula |
C16H8F6N4 |
Molecular Weight |
370.25 g/mol |
IUPAC Name |
3,6-bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine |
InChI |
InChI=1S/C16H8F6N4/c17-15(18,19)11-5-1-9(2-6-11)13-23-25-14(26-24-13)10-3-7-12(8-4-10)16(20,21)22/h1-8H |
InChI Key |
MXNIGWQFLFFZCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


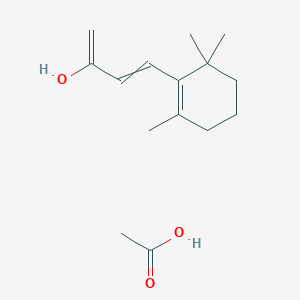
![4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide](/img/structure/B14254093.png)
![4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro-](/img/structure/B14254103.png)
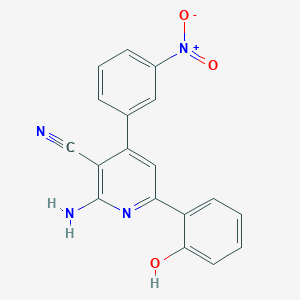
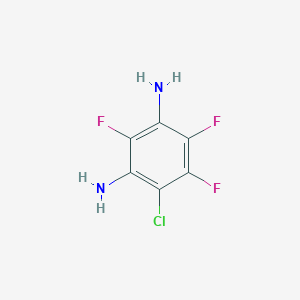
![4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde](/img/structure/B14254115.png)
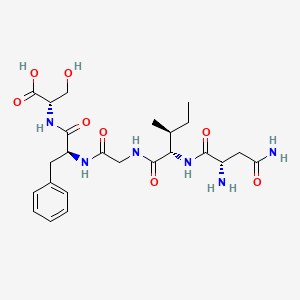
![1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene](/img/structure/B14254120.png)
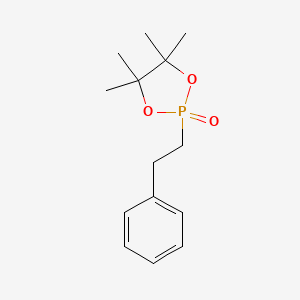
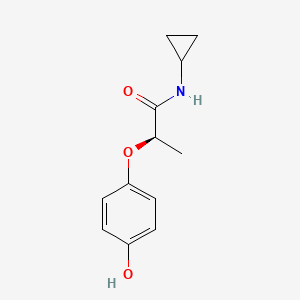

![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)
